molecular formula C14H24OSi B14609499 Methyl(4-methylphenoxy)di(propan-2-yl)silane CAS No. 59280-36-3

Methyl(4-methylphenoxy)di(propan-2-yl)silane

Cat. No.: B14609499
CAS No.: 59280-36-3
M. Wt: 236.42 g/mol
InChI Key: CWMDHHWORHOZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(4-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound that features a silicon atom bonded to two isopropyl groups, a methyl group, and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 4-methylphenol with chloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the silicon atom, displacing the chloride ion. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with silicon-hydrogen bonds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Methyl(4-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl(4-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The phenoxy group can participate in aromatic substitution reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(phenoxy)di(propan-2-yl)silane
  • Methyl(4-chlorophenoxy)di(propan-2-yl)silane
  • Methyl(4-methoxyphenoxy)di(propan-2-yl)silane

Uniqueness

Methyl(4-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

59280-36-3

Molecular Formula

C14H24OSi

Molecular Weight

236.42 g/mol

IUPAC Name

methyl-(4-methylphenoxy)-di(propan-2-yl)silane

InChI

InChI=1S/C14H24OSi/c1-11(2)16(6,12(3)4)15-14-9-7-13(5)8-10-14/h7-12H,1-6H3

InChI Key

CWMDHHWORHOZJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)O[Si](C)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.